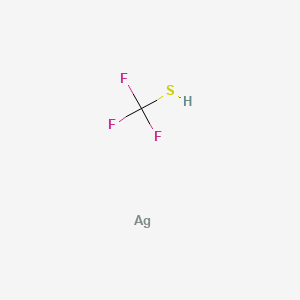

(Trifluoromethylthio) silver(I)

描述

“(Trifluoromethylthio) silver(I)” is an efficient method for the synthesis of chiral, functionalized organosulfur compounds . It is prepared by the trifluoromethylation of aryl acetonitriles in the presence of persulfate and a radical coupling .

Synthesis Analysis

The synthesis of “(Trifluoromethylthio) silver(I)” involves the trifluoromethylation of aryl acetonitriles in the presence of persulfate and a radical coupling . Other methods include the use of silver fluoride as a raw material and trifluoromethyl thioate as a source of trifluoromethylthio .Molecular Structure Analysis

The molecular formula of “(Trifluoromethylthio) silver(I)” is CHAgF3S . Its molecular weight is 209.95 g/mol .Chemical Reactions Analysis

“(Trifluoromethylthio) silver(I)” plays a crucial role in the synthesis of chiral, functionalized organosulfur compounds . It is also involved in the trifluoromethylation of carbon-centered radical intermediates .Physical And Chemical Properties Analysis

“(Trifluoromethylthio) silver(I)” has a molecular weight of 209.95 g/mol . Its chemical formula is CHAgF3S .科学研究应用

Synthesis of Alkyltrifluoromethylthioethers

Silver(I) trifluoromethanethiolate is utilized in the oxidative decarboxylative radical trifluoromethylthiolation of alkyl carboxylic acids . This process operates under mild conditions and is a practical method for preparing alkyltrifluoromethylthioethers, which are valuable in various fields including pharmaceuticals and agrochemicals due to their electron-withdrawing nature, high lipophilicity, and metabolic stability .

Conversion of Aromatic Compounds

The compound is capable of converting activated fluoro-, chloro-, bromo-, and iodoaromatics into corresponding trifluoromethyl aryl sulfides under mild conditions . This application is significant in the synthesis of compounds where the introduction of a trifluoromethylthio group is desired.

Direct Aliphatic C-H Trifluoromethylthiolation

Silver(I) trifluoromethanethiolate is used in the first practical and direct trifluoromethylthiolation reaction of unactivated aliphatic C-H bonds . This reaction is scalable, operationally simple, and can be conducted under aqueous conditions in air, making it an environmentally friendly option for introducing the trifluoromethylthio group into organic substrates.

Synthesis of γ-Trifluoromethylthio Lactones

An efficient method for the oxidative trifluoromethylthiolation of unsaturated carboxylic acids has been developed using Silver(I) trifluoromethanethiolate . This process leads to the construction of trifluoromethylthiol-containing lactones, which are important in the development of new pharmaceuticals and agrochemicals.

Electrophilic Nature of Arynes

The compound has been used in general approaches for fluorination, trifluoromethylation, and trifluoromethylthiolation based on the electrophilic nature of arynes . These reactions efficiently add fluorine-containing nucleophiles onto aryne intermediates, facilitated by silver catalysts or silver-containing stoichiometric reagents.

Photoredox Catalysis in Trifluoromethylation

While not directly involving Silver(I) trifluoromethanethiolate, the compound’s trifluoromethyl group is crucial in pharmaceutical and agrochemical compounds. The development of new methodologies for trifluoromethylation often involves radical trifluoromethylation by photoredox catalysis , highlighting the importance of the trifluoromethyl group in modern synthetic chemistry .

作用机制

Target of Action

Silver(I) trifluoromethanethiolate, also known as (Trifluoromethylthio) silver(I), primarily targets alkyl carboxylic acids . These acids are abundant and serve as desirable starting materials for the preparation of many important and valuable compounds with different functional groups .

Mode of Action

The compound operates through a silver-mediated oxidative decarboxylative radical trifluoromethylthiolation reaction . This reaction occurs under mild conditions and allows the synthesis of various valuable alkyltrifluoromethylthioethers from alkyl carboxylic acids .

Biochemical Pathways

The biochemical pathway primarily involves the oxidative decarboxylative radical trifluoromethanethiolation of alkyl carboxylic acids . This process results in the formation of alkyltrifluoromethylthioethers . The trifluoromethylthio group (CF3S) has attracted much attention because of its electron-withdrawing nature, unique high lipophilicity, and metabolic stability .

Result of Action

The result of the action of Silver(I) trifluoromethanethiolate is the efficient formation of alkyltrifluoromethylthioethers . These ethers are synthesized from abundant alkyl carboxylic acids and are valuable in various applications due to their physical, chemical, and biological properties .

Action Environment

Silver(I) trifluoromethanethiolate should be stored under an inert atmosphere in a dark place at room temperature . These conditions help maintain the stability and efficacy of the compound. The reaction it mediates operates under mild conditions

安全和危害

未来方向

属性

IUPAC Name |

silver;trifluoromethanethiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHF3S.Ag/c2-1(3,4)5;/h5H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZRXLNQFRQGJLU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)[S-].[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CAgF3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Trifluoromethylthio) silver(I) | |

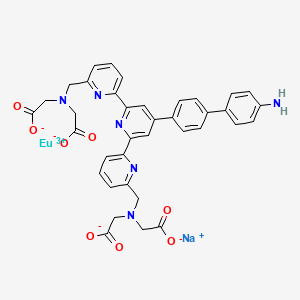

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,5,10,10,15,15-Hexamethyl-10,15-dihydro-5H-diindeno[1,2-a:1',2'-c]fluorene](/img/structure/B1661993.png)

![Indolo[2,3-a]carbazole](/img/structure/B1661996.png)